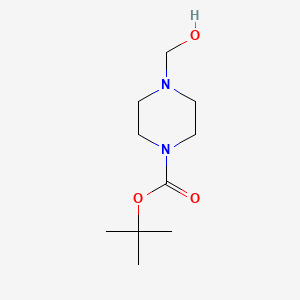
(R)-Cyclohexyl(3-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Cyclohexyl(3-methoxyphenyl)methanol is a chiral alcohol compound characterized by a cyclohexyl group attached to a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexyl(3-methoxyphenyl)methanol typically involves the reduction of the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Cyclohexyl(3-methoxyphenyl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Types of Reactions:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)methanol can undergo oxidation to form the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-Cyclohexyl(3-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in ®-Cyclohexyl(3-methoxyphenyl)methanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)ketone.
Reduction: ®-Cyclohexyl(3-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of ®-Cyclohexyl(3-methoxyphenyl)methanol largely depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors that facilitate its conversion or utilization in biological systems.
類似化合物との比較
- (S)-Cyclohexyl(3-methoxyphenyl)methanol
- ®-Cyclohexyl(4-methoxyphenyl)methanol
- ®-Cyclohexyl(3-hydroxyphenyl)methanol
Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
InChIキー |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
正規SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)



![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)




![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

